2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol
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Overview
Description
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes. For 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol, the reaction would involve the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic or basic conditions . The reaction can be catalyzed by various agents, including iodine, samarium triflate, or even microwave irradiation for enhanced yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale condensation reactions using robust and recyclable catalysts. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-aminobenzothiazole: Another derivative used in medicinal chemistry.
Benzoxazole: A structurally related compound with an oxygen atom replacing the sulfur in benzothiazole.
Uniqueness
2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C22H17ClN2OS |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-chloro-3,5-dimethylphenol |
InChI |
InChI=1S/C22H17ClN2OS/c1-13-11-19(26)17(14(2)21(13)23)12-24-16-9-7-15(8-10-16)22-25-18-5-3-4-6-20(18)27-22/h3-12,26H,1-2H3 |
InChI Key |
CCUSRZNLVQZMFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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